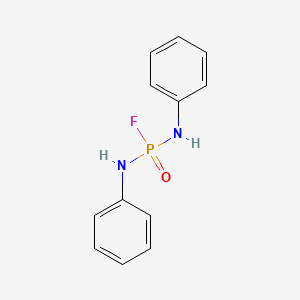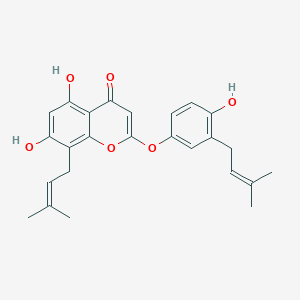
N,N'-Diphenylphosphorodiamidic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[anilino(fluoro)phosphoryl]aniline is a compound that features a phosphoryl group bonded to two aniline moieties, with one of the aniline groups substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[anilino(fluoro)phosphoryl]aniline typically involves the reaction of aniline derivatives with phosphoryl chloride and fluorine-containing reagents. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[anilino(fluoro)phosphoryl]aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[anilino(fluoro)phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorine-substituted aniline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and bases like sodium amide (NaNH2) for nucleophilic substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce aniline derivatives. Substitution reactions can lead to various substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
N-[anilino(fluoro)phosphoryl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[anilino(fluoro)phosphoryl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[anilino(fluoro)phosphoryl]aniline include:
N-phenylphosphoryl aniline: Lacks the fluorine substitution.
N-(fluoroanilino)phosphoryl aniline: Contains a fluorine atom but may differ in the position of substitution.
N-(chloroanilino)phosphoryl aniline: Contains a chlorine atom instead of fluorine.
Uniqueness
N-[anilino(fluoro)phosphoryl]aniline is unique due to the presence of both a phosphoryl group and a fluorine atom, which confer distinct chemical properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
330-08-5 |
|---|---|
Molekularformel |
C12H12FN2OP |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
N-[anilino(fluoro)phosphoryl]aniline |
InChI |
InChI=1S/C12H12FN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
InChI-Schlüssel |
FPLZAICQNAEAND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)

![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)




![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
